3-Phenyl-1,2-oxazole-5-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Molecular Design
3-Phenyl-1,2-oxazole-5-carboxamide plays a pivotal role in the synthesis of complex molecular structures. Kumar et al. (2012) illustrated its use in the synthesis of 2-phenyl-4,5-substituted oxazoles, which are vital in creating bioactive molecules like texamine and uguenenazole (Kumar, Saraiah, Misra, & Ila, 2012). Dikusar et al. (2019) developed a method for synthesizing functionally substituted oxazolecarboxamides, providing a pathway to diverse molecular designs (Dikusar, Petkevich, Zhukovskaya, Zvereva, & Kurman, 2019).
Biological Activities and Therapeutic Potential
Saeedi et al. (2020) explored the role of arylisoxazole‐chromenone carboxamides in Alzheimer's disease treatment, highlighting their potential in inhibiting cholinesterase and BACE1, key enzymes associated with the disease (Saeedi, Rastegari, Hariri, Mirfazli, Mahdavi, Edraki, Firuzi, & Akbarzadeh, 2020). Caputo et al. (2020) demonstrated the significance of oxazolone carboxamides as acid ceramidase inhibitors, a crucial target in sphingolipid-mediated disorders (Caputo, Di Martino, Cilibrasi, Tardia, Mazzonna, Russo, Penna, Summa, Bertozzi, Realini, Margaroli, Migliore, Ottonello, Liu, Lansbury, Armirotti, Bertorelli, Ray, Skerlj, & Scarpelli, 2020).
properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNIZHXEAOQQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591978 | |
Record name | 3-Phenyl-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2-oxazole-5-carboxamide | |
CAS RN |
400870-91-9 | |
Record name | 3-Phenyl-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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